molecular formula C13H20O B13729324 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- CAS No. 42507-56-2

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel-

Cat. No.: B13729324
CAS No.: 42507-56-2
M. Wt: 192.30 g/mol
InChI Key: DBKJZSIBBKOBCN-XQQFMLRXSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- (CAS: Not explicitly provided; related isomers: 42507-55-1, 42507-57-3) is a chiral cyclohexene derivative with a complex substitution pattern. Its structure includes:

  • A cyclohexene ring with a double bond.
  • 4,5-Dimethyl groups enhancing steric effects.
  • A 2-(2-methyl-1-propenyl) substituent contributing to hydrophobicity.
  • An aldehyde functional group enabling nucleophilic reactions.

Properties

CAS No.

42507-56-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(1R,2R,5S)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12+,13-/m0/s1

InChI Key

DBKJZSIBBKOBCN-XQQFMLRXSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](C=C1C)C=C(C)C)C=O

Canonical SMILES

CC1CC(C(C=C1C)C=C(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy aldehydes or ketones, followed by dehydration to yield α,β-unsaturated carbonyl compounds.

    Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form cyclohexene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis techniques, optimized for yield and purity. This may include:

    Catalytic Processes: Using catalysts to increase the efficiency and selectivity of the reactions.

    Continuous Flow Reactors: Implementing continuous flow chemistry to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic or nucleophilic substitution reactions at the cyclohexene ring or the aldehyde group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), and other transition metal catalysts.

Major Products Formed

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Primary alcohols and alkanes.

    Substitution Products: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include:

    Enzyme Inhibition or Activation: Modulating the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.

    Gene Expression: Influencing the expression of specific genes through interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Differences

Table 1: Structural Comparison
Compound Name Substituents Functional Group Stereochemistry
Target Compound 4,5-dimethyl; 2-(2-methyl-1-propenyl) Aldehyde (1R,2R,5S)-rel-
Cyclohexene-1-carboxaldehyde None Aldehyde Non-chiral
4,5-Dimethyl-2-(2-methyl-1-propenyl)-cyclohexene 4,5-dimethyl; 2-(2-methyl-1-propenyl) None Varies
3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- 2,4,6-trimethyl Aldehyde Non-chiral
3-Cyclohexene-1-methanol Hydroxyl group Alcohol Non-chiral

Key Observations :

  • The target compound’s methyl-propenyl group increases steric bulk compared to simpler analogs like cyclohexene-1-carboxaldehyde .
  • Stereochemistry (1R,2R,5S) distinguishes it from isomers like (1R,2R,5R)-rel- () and (1R,2S,5R)-rel- (), affecting reactivity and biological interactions .

Comparisons :

  • 3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- is synthesized similarly but requires regioselective methylation, which is less challenging than introducing the propenyl group in the target compound .
  • Cyclohexene-1-methanol skips the oxidation step, instead reducing the aldehyde to an alcohol .

Reactivity and Functional Group Influence

Table 2: Reactivity Profiles
Compound Aldehyde Reactivity Key Reactions
Target Compound High Oxidation (→ carboxylic acid), Nucleophilic addition (e.g., amines)
4,5-Dimethyl-cyclohexene None Electrophilic addition (e.g., halogenation)
3-Cyclohexene-1-methanol Low (alcohol) Esterification, Dehydration

Key Observations :

  • The aldehyde group in the target compound enables diverse derivatization (e.g., Schiff base formation), critical for drug development .
  • Methyl-propenyl substituents enhance lipophilicity (LogP ~2.9), improving membrane permeability compared to hydroxyl-containing analogs like 3-Cyclohexene-1-methanol .

Key Observations :

  • The target compound’s methyl-propenyl group may enhance antimicrobial activity compared to non-substituted analogs .
  • Trimethyl analogs (e.g., 2,4,6-trimethyl) prioritize fragrance applications (citrus aroma) over bioactivity .

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